

# Chemical structure of phostine compound PST3.1a

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Compound of Interest		
Compound Name:	PST3.1a	
Cat. No.:	B15608434	Get Quote

## **Technical Guide: The Phostine Compound PST3.1a**

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An in-depth examination of the chemical structure, synthesis, biological activity, and mechanism of action of the phostine compound **PST3.1a**, a potent inhibitor of N-acetylglucosaminyltransferase V (MGAT5) with significant implications for glioblastoma therapy.

#### Introduction

Phostine compounds are a class of organophosphorus heterocyclic molecules that have garnered interest in medicinal chemistry due to their diverse biological activities. Among these, **PST3.1a** has emerged as a promising therapeutic candidate, particularly in the context of glioblastoma multiforme (GBM), the most aggressive form of primary brain tumor.[1][2] **PST3.1a** is a glycomimetic, a carbohydrate mimic, designed to interfere with glycosylation processes that are often dysregulated in cancer cells.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological functions of **PST3.1a**, with a focus on its role as an inhibitor of MGAT5 and its impact on key signaling pathways in glioblastoma-initiating cells.

## **Chemical Structure and Physicochemical Properties**

**PST3.1a** is chemically defined as 3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl2-oxo- $2\lambda 5$ -[3][4]oxaphosphinane.[1][2] Its structure is characterized by a central oxaphosphinane



ring, a phosphorus-containing heterocycle, adorned with bulky benzyloxy groups, which contribute to its lipophilicity and potential for cellular uptake. The presence of a hydroxyl group and the phosphine oxide moiety also impart polarity to the molecule. A single-crystal X-ray structure has confirmed its glucose-like conformation.[1]

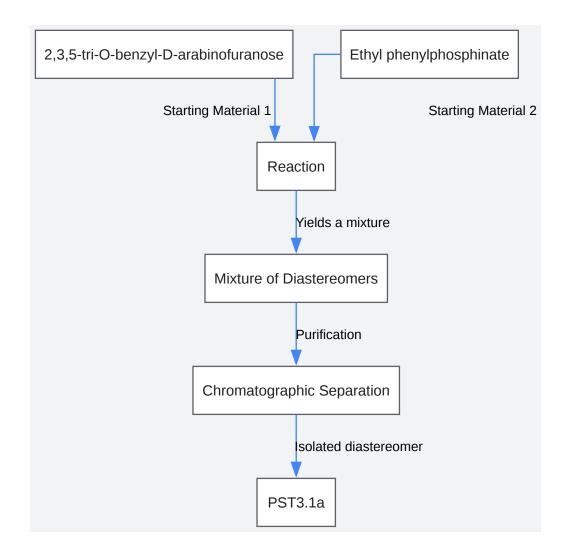
Table 1: Physicochemical Properties of PST3.1a

Property	Value
IUPAC Name	3-hydroxy-4,5-bis(benzyloxy)-6- ((benzyloxy)methyl)-2-phenyl-1,2- oxaphosphinane 2-oxide
Molecular Formula	C32H33O6P
Molecular Weight	544.57 g/mol
CAS Number	1096144-06-7
Appearance	White solid
Target	N-acetylglucosaminyltransferase V (MGAT5)

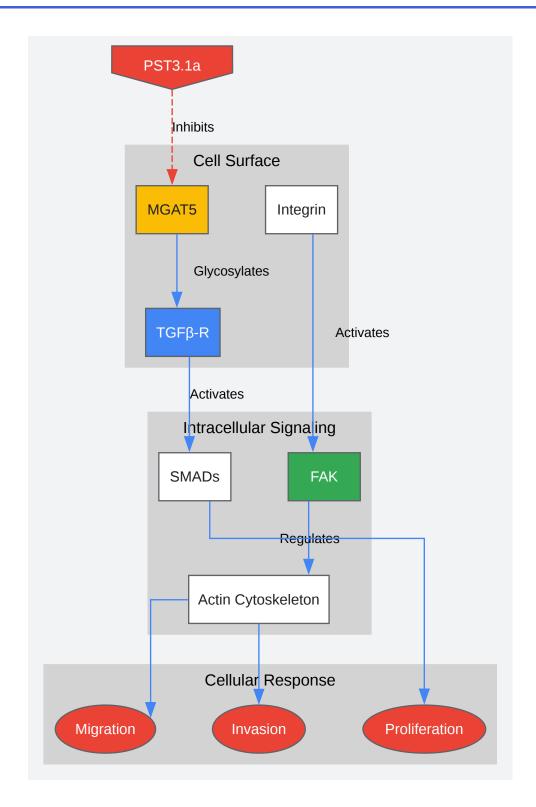
## Synthesis of PST3.1a

The synthesis of **PST3.1a** is a multi-step process that involves the formation of the core oxaphosphinane ring through the reaction of a protected sugar derivative with a phosphinate. The general synthetic workflow is outlined below.

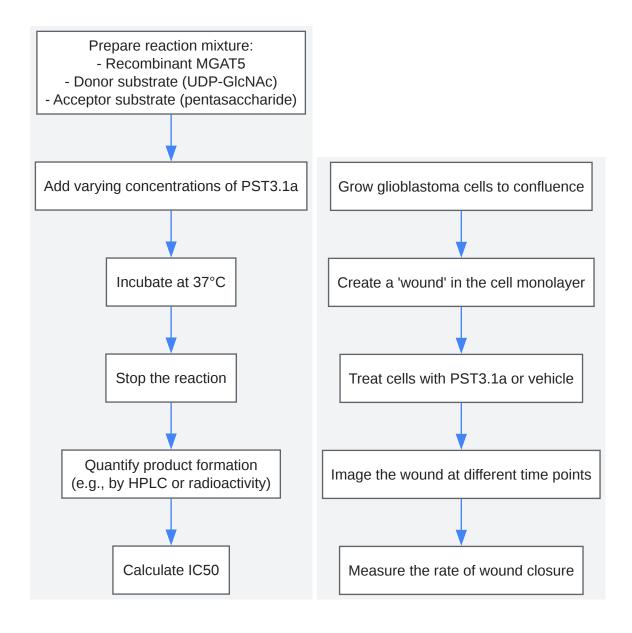












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#### References

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